N-(3-hydroxy-3-phenylpropyl)pivalamide

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

This bifunctional pivalamide features a sterically bulky tert-butyl group shielding the amide carbonyl from enzymatic hydrolysis, ensuring superior metabolic stability over acetyl congeners. The secondary alcohol linker provides a derivatization handle while the rigid scaffold serves as a critical SAR tool for pharmacophore validation. Ideal for intracellular target engagement assays requiring prolonged incubation.

Molecular Formula C14H21NO2
Molecular Weight 235.327
CAS No. 1396875-97-0
Cat. No. B3004642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-phenylpropyl)pivalamide
CAS1396875-97-0
Molecular FormulaC14H21NO2
Molecular Weight235.327
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCC(C1=CC=CC=C1)O
InChIInChI=1S/C14H21NO2/c1-14(2,3)13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
InChIKeyTVMDFXCXAWYJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Hydroxy-3-phenylpropyl)pivalamide (CAS 1396875-97-0): Chemical Profile and Research-Grade Procurement Considerations


N-(3-Hydroxy-3-phenylpropyl)pivalamide (IUPAC: N-(3-hydroxy-3-phenylpropyl)-2,2-dimethylpropanamide; molecular formula C₁₄H₂₁NO₂; molecular weight 235.32 g/mol) is a synthetic pivalamide derivative featuring a sterically demanding tert-butyl group adjacent to the amide carbonyl and a 3-hydroxy-3-phenylpropyl substituent on the amide nitrogen . The compound belongs to the N-substituted pivalamide class, distinguished by the bulky pivaloyl (2,2-dimethylpropanoyl) moiety that imposes significant conformational constraints and protects the amide bond from enzymatic hydrolysis [1]. Its bifunctional architecture—a hydrogen-bond-donating secondary alcohol and a hydrogen-bond-accepting amide carbonyl—enables participation in directed intermolecular interactions relevant to medicinal chemistry and chemical biology applications [2].

Why N-(3-Hydroxy-3-phenylpropyl)pivalamide Cannot Be Replaced by Generic Pivalamide Analogs in Research Applications


N-(3-Hydroxy-3-phenylpropyl)pivalamide occupies a distinct structural niche that precludes simple substitution with other pivalamide derivatives. The 3-hydroxy-3-phenylpropyl side chain provides a secondary alcohol capable of acting as both hydrogen-bond donor and acceptor, while the pivalamide terminus introduces exceptional steric bulk (cone angle substantially larger than acetyl or propionyl analogs) that restricts conformational freedom and slows metabolic amide hydrolysis [1]. In contrast, N-(3-hydroxyphenyl)pivalamide (CAS 75151-82-5) lacks the flexible propyl linker, eliminating the spatial separation between the aromatic ring and the amide that may be critical for target engagement . The N-methyl analog N-(3-hydroxy-3-phenylpropyl)-N-methylpivalamide (CAS 2990627-77-3) removes the hydrogen-bond-donating amide N–H, fundamentally altering the compound's intermolecular interaction profile . Generic substitution without considering these structural determinants risks loss of the specific conformational presentation and hydrogen-bonding geometry required for biological or catalytic activity.

Quantitative Differentiation Evidence for N-(3-Hydroxy-3-phenylpropyl)pivalamide Against Structural Analogs


Steric Parameter Comparison: Pivalamide vs. Acetamide Congener – A-Factor and Taft Es Quantification

The pivalamide group of the target compound imposes substantially greater steric demand than the acetamide group of the direct analog N-(3-hydroxy-3-phenylpropyl)acetamide (N-Acetylnorpseudophedrine, CAS 80213-06-5). The Taft steric parameter (Es) for the tert-butyl group (−1.54) is significantly more negative than that of methyl (0.00), corresponding to an approximately 35-fold increase in steric bulk [1]. The A-value (conformational free energy difference) for tert-butyl is ≥4.9 kcal/mol versus 1.74 kcal/mol for methyl, indicating that the pivalamide substituent occupies a much larger conformational volume and restricts rotational freedom around the amide C–N bond [2]. This steric differentiation translates into slower rates of amide hydrolysis: pivalamides resist both acid- and base-catalyzed cleavage relative to acetamides due to steric shielding of the carbonyl, a property exploited in prodrug design and in vivo half-life extension strategies [1].

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Hydrogen-Bond Donor Capacity: Amide N–H Availability vs. N-Methylated Analog – Comparative Analysis

N-(3-Hydroxy-3-phenylpropyl)pivalamide retains a secondary amide N–H group capable of serving as a hydrogen-bond donor (HBD), whereas the N-methylated analog N-(3-Hydroxy-3-phenylpropyl)-N-methylpivalamide (CAS 2990627-77-3) replaces this proton with a methyl group, eliminating HBD capacity from the amide . The physicochemical consequence is a shift in the compound's hydrogen-bond donor count from 2 (secondary alcohol O–H + amide N–H) to 1 (alcohol O–H only), reducing the topological polar surface area (tPSA) and altering membrane permeability predictions [1]. In pharmacophore-based target engagement, the loss of the amide N–H may abrogate key hydrogen-bonding interactions with backbone carbonyls in protein binding pockets—a critical consideration for structure-based drug design campaigns [2].

Molecular Recognition Target Engagement Pharmacophore Modeling

Conformational Flexibility: Propyl Linker Spatial Separation vs. Direct Phenyl Attachment – Comparative Structural Analysis

The target compound incorporates a three-carbon propyl linker (ethylene bridge plus chiral secondary alcohol carbon) between the amide nitrogen and the phenyl ring, establishing a spatial separation of approximately 4.5–5.5 Å (extended conformation) between the pivalamide group and the aromatic ring . By contrast, N-(3-hydroxyphenyl)pivalamide (CAS 75151-82-5) attaches the phenyl ring directly to the amide nitrogen with no intervening linker, constraining the aromatic ring to within ~1.4 Å of the amide plane and enforcing a different conformational ensemble . The extended linker in the target compound enables the phenyl ring to sample a broader conformational space and potentially access distal hydrophobic sub-pockets in protein targets that are sterically inaccessible to the directly attached phenyl analog [1].

Conformational Analysis Ligand Design Structure-Based Drug Discovery

Biological Activity: Cell Differentiation Induction – Patent-Annotated Evidence Against Undefined Baseline

Patent-associated annotation data indicates that N-(3-hydroxy-3-phenylpropyl)pivalamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting investigation as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This functional annotation distinguishes the target compound from simple pivalamide (CAS 754-10-9), which lacks the hydroxy-phenylpropyl pharmacophore and shows no annotated cell-differentiation activity [2]. Specific quantitative comparison data (e.g., IC₅₀ values for proliferation arrest, differentiation index, or dose-response curves) are not publicly available in the indexed literature; the available evidence derives from patent-associated biological activity descriptions that lack explicit dose-response quantification against a named comparator [3].

Cancer Research Cell Differentiation Proliferation Arrest

Recommended Research and Industrial Application Scenarios for N-(3-Hydroxy-3-phenylpropyl)pivalamide (CAS 1396875-97-0)


Chemical Biology Probe Development Requiring Metabolically Stable Amide Scaffolds

Investigators developing chemical probes for intracellular targets where amide bond stability is critical should consider N-(3-hydroxy-3-phenylpropyl)pivalamide over acetamide-based analogs. The tert-butyl group of the pivalamide moiety provides steric shielding of the carbonyl carbon, substantially reducing the rate of both enzymatic (amidase/esterase) and non-enzymatic hydrolysis relative to acetyl congeners. This property, inferred from well-established pivalamide class behavior [1], makes the compound suitable for cellular assays requiring prolonged incubation times (≥24 hours) where acetamide analogs may undergo significant degradation. The secondary alcohol on the propyl linker further provides a derivatization handle for conjugation to fluorophores, biotin, or solid supports without compromising the metabolically stable amide core.

Structure-Activity Relationship (SAR) Studies Exploring Linker Length and Steric Parameters in Target Engagement

The compound serves as a strategic SAR tool for exploring the combined effects of linker length (three-carbon propyl chain) and steric bulk (pivalamide tert-butyl) on target binding. In head-to-head comparisons with the shorter-linker analog N-(3-hydroxyphenyl)pivalamide (CAS 75151-82-5), researchers can systematically isolate the contribution of the extended separation between the aromatic ring and the amide to binding affinity and selectivity . Simultaneously, comparison with the N-methylated analog N-(3-Hydroxy-3-phenylpropyl)-N-methylpivalamide (CAS 2990627-77-3) enables deconvolution of the hydrogen-bond donor role of the amide N–H in target recognition . This three-compound matrix (target compound, shorter-linker analog, N-methyl analog) constitutes a minimal SAR set for pharmacophore validation.

Cell Differentiation Screening Libraries for Oncology and Dermatology Indications

Patent-associated annotation data describing the compound's activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [2] positions N-(3-hydroxy-3-phenylpropyl)pivalamide as a candidate for inclusion in phenotypic screening libraries targeting oncology (differentiation therapy for leukemia, e.g., HL-60 or U937 models) and dermatology (psoriasis models involving hyperproliferative keratinocytes). Researchers should note that the quantitative potency data (IC₅₀, EC₅₀, maximal efficacy) remain unpublished in peer-reviewed literature; initial procurement for screening should include provisions for in-house dose-response validation against appropriate positive controls such as phorbol 12-myristate 13-acetate (PMA) or all-trans retinoic acid (ATRA).

Synthetic Intermediate for Diversified Pivalamide-Derived Compound Libraries

The bifunctional architecture of N-(3-hydroxy-3-phenylpropyl)pivalamide—featuring a secondary alcohol amenable to O-alkylation, O-acylation, oxidation to ketone, or Mitsunobu-based diversification—makes it a versatile late-stage intermediate for generating structurally diverse pivalamide libraries [1]. The pivalamide group remains intact under most common derivatization conditions (excluding strong aqueous acid or base at elevated temperatures), allowing systematic modification of the hydroxy-phenylpropyl domain while preserving the metabolically stable amide scaffold. This synthetic strategy has been employed in pivalate-based PKC ligand optimization campaigns where the pivaloyl group serves as a conservative steric anchor during library diversification [3].

Quote Request

Request a Quote for N-(3-hydroxy-3-phenylpropyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.